

3-Chloro-5-fluorobenzaldehyde solubility data

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Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzaldehyde

Cat. No.: B1363420

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An In-depth Technical Guide to the Solubility of **3-Chloro-5-fluorobenzaldehyde**

Introduction

3-Chloro-5-fluorobenzaldehyde is a key intermediate in modern synthetic chemistry, valued for its utility in the development of novel pharmaceuticals and agrochemicals.^[1] The presence of both chlorine and fluorine substituents on the aromatic ring provides unique electronic properties and metabolic stability to target molecules, making this compound a frequent building block in medicinal chemistry.^[1] Understanding the solubility of this reagent is a critical first step in reaction design, formulation development, and process optimization. Low solubility can lead to challenges in achieving desired reaction kinetics, creating homogenous formulations, and can ultimately impact the bioavailability of a final active pharmaceutical ingredient (API).^[2]

This technical guide provides a comprehensive overview of the known and predicted solubility characteristics of **3-chloro-5-fluorobenzaldehyde**. It offers a detailed, field-proven protocol for the experimental determination of its thermodynamic solubility, grounded in authoritative methodologies. This document is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge required to effectively handle and utilize this important synthetic intermediate.

Physicochemical Properties of 3-Chloro-5-fluorobenzaldehyde

A compound's fundamental physicochemical properties are the primary determinants of its solubility profile. The interplay between its solid-state properties (like melting point) and its molecular characteristics dictates how it will interact with various solvents.

Property	Value	Source
Molecular Formula	C ₇ H ₄ ClFO	[1]
Molecular Weight	158.56 g/mol	[1] [3]
Appearance	White to almost white powder or crystal	[1]
Melting Point	40 - 44 °C	[1]
Boiling Point	202.9 ± 20.0 °C (Predicted)	[4]
CAS Number	90390-49-1	[1]

Solubility Profile: An Analysis of Molecular Structure and Comparative Data

Direct, quantitative solubility data for **3-chloro-5-fluorobenzaldehyde** across a wide range of solvents is not extensively documented in peer-reviewed literature. However, by analyzing its molecular structure and comparing it to analogous compounds, we can establish a reliable, predictive framework.

The solubility of an aromatic aldehyde is governed by a balance of forces:

- The Polar Carbonyl Group (C=O): The aldehyde functional group is polar and can act as a hydrogen bond acceptor, which promotes solubility in polar solvents.[\[5\]](#)
- The Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.
- Halogen Substituents (-Cl, -F): The electronegative chlorine and fluorine atoms increase the molecule's overall polarity and can participate in dipole-dipole interactions. However, they

also increase the molecular weight and surface area, which can negatively impact solubility, particularly in water.^[2]

A recent study on other halogenated benzaldehydes found that aqueous solubility is influenced by the position and number of halogen substituents, which affect both molecular polarity and steric hindrance.^[2] While fluorine is the most electronegative halogen, which should enhance polarity, the overall effect of halogenation on benzaldehydes tends to decrease aqueous solubility.^[2]

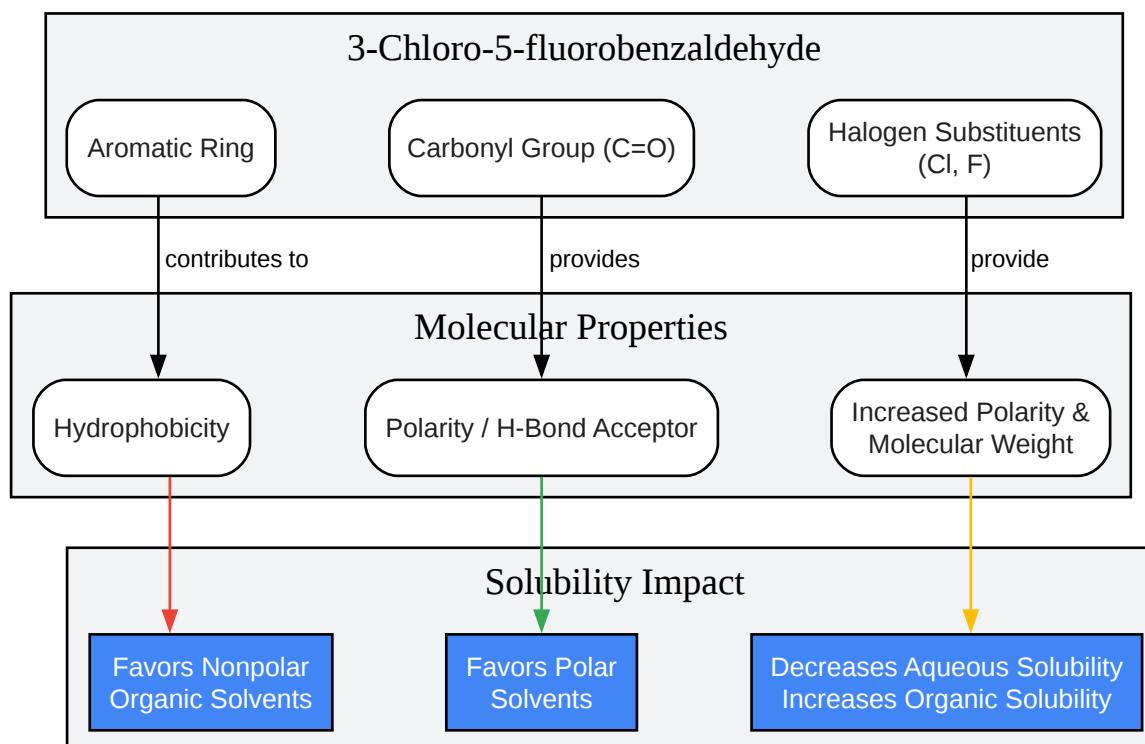
Based on these principles and available data, the following qualitative solubility profile can be inferred:

Solvent	Solvent Class	Predicted/Reported Solubility	Rationale & Citation
Water	Aqueous	Low to Very Low	The hydrophobic aromatic ring and halogen atoms likely dominate over the polar aldehyde group, a trend seen in other halogenated benzaldehydes. [2]
Methanol	Polar Protic	Soluble	This has been qualitatively reported by chemical suppliers. The polarity of methanol and its ability to hydrogen bond facilitates dissolution. [4] [6]
Ethanol	Polar Protic	High	Similar to methanol, ethanol's polarity and hydrogen bonding capacity should effectively solvate the molecule.
Acetone	Polar Aprotic	High	The strong dipole of acetone can interact favorably with the polar regions of the molecule.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Very High	DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds.

Chloroform	Halogenated	Moderate to High	The polarity is a good match, and it is a common solvent for many organic solids.
Toluene	Nonpolar Aromatic	Moderate	The aromatic nature of toluene will interact well with the benzene ring of the solute.
Hexanes	Nonpolar Aliphatic	Low	The significant polarity of the solute is a poor match for the nonpolar nature of hexanes.

Diagram: Factors Influencing Solubility

The following diagram illustrates the relationship between the molecular features of **3-chloro-5-fluorobenzaldehyde** and its expected solubility behavior.



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Caption: Key molecular features of **3-chloro-5-fluorobenzaldehyde** and their influence on solubility.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.^[2] The protocol described below is a self-validating system designed for accuracy and reproducibility.

I. Materials & Equipment

- **3-Chloro-5-fluorobenzaldehyde** (purity >98%)
- Solvent of choice (e.g., deionized water, ethanol, acetone)
- Analytical balance (± 0.0001 g)
- Scintillation vials (e.g., 20 mL) with PTFE-lined caps
- Temperature-controlled orbital shaker or water bath
- Calibrated positive displacement pipettes
- Syringe filters (0.22 μ m, chemically resistant, e.g., PTFE)
- Volumetric flasks
- UV-Vis Spectrophotometer or HPLC system with a UV detector

II. Safety Precautions

- Handle **3-chloro-5-fluorobenzaldehyde** in a well-ventilated fume hood.

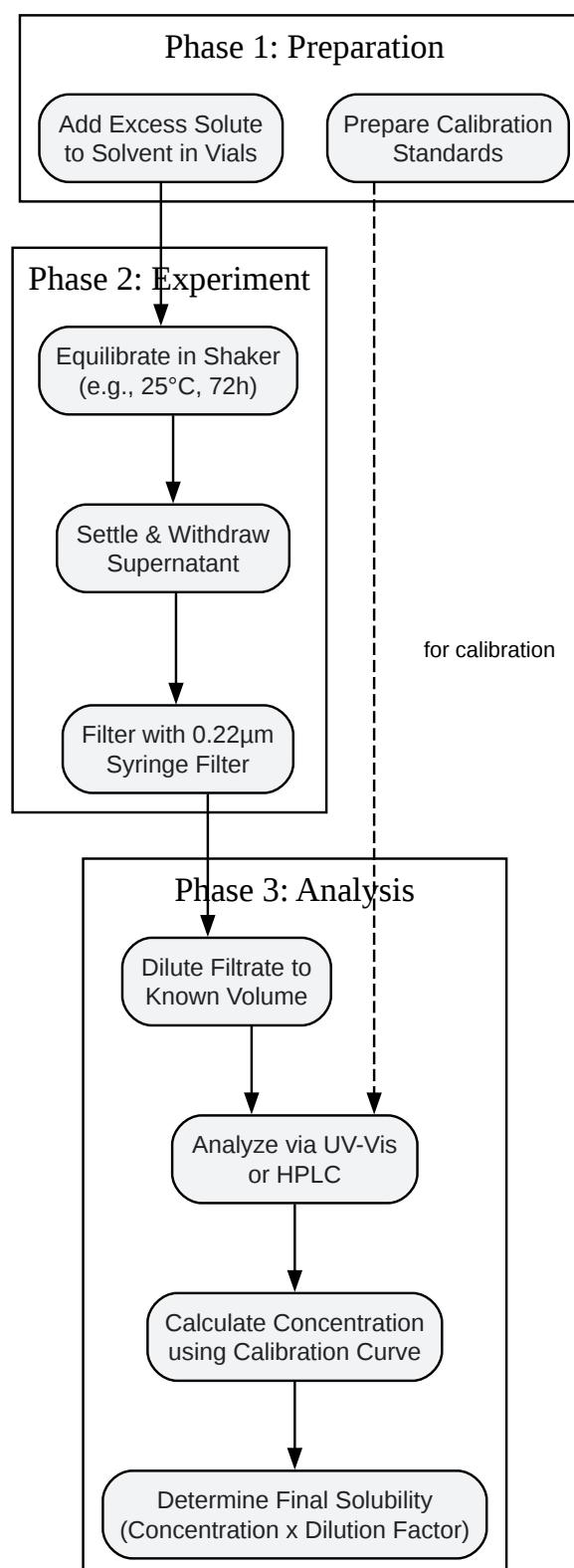
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) before use. The compound may cause skin, eye, and respiratory irritation.^[4] Avoid inhalation of dust and contact with skin and eyes.^[7]

III. Step-by-Step Methodology

- Preparation of Calibration Standards:
 - Accurately weigh a known amount of **3-chloro-5-fluorobenzaldehyde** and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
 - Perform a serial dilution of the stock solution to create a series of at least five calibration standards of decreasing concentration.
 - Measure the absorbance (UV-Vis) or peak area (HPLC) of each standard at the wavelength of maximum absorbance (λ_{max}).
 - Plot a calibration curve of absorbance/peak area versus concentration and determine the line of best fit ($R^2 > 0.99$).
- Preparation of Saturated Solution:
 - Add an excess amount of solid **3-chloro-5-fluorobenzaldehyde** to a vial (e.g., add ~20-30 mg to 10 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.
 - Seal the vial tightly. Prepare at least three such replicate vials for statistical validity.
- Equilibration:
 - Place the vials in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours is recommended to ensure thermodynamic equilibrium is reached.^[2]

- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Discard the first portion of the filtrate to saturate the filter membrane.
- Analysis and Calculation:
 - Dilute the clear filtrate with a known volume of solvent to bring its concentration within the range of the previously prepared calibration curve.
 - Measure the absorbance or peak area of the diluted filtrate using the same analytical method as the standards.
 - Use the equation from the calibration curve to calculate the concentration of the diluted sample.
 - Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound at the specified temperature.

Diagram: Experimental Workflow for Solubility Determination



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Caption: Workflow for the Shake-Flask method of solubility determination.

Conclusion

While comprehensive published quantitative data on the solubility of **3-chloro-5-fluorobenzaldehyde** is limited, a strong predictive understanding can be derived from its physicochemical properties and comparison with related halogenated benzaldehydes. The compound is expected to exhibit good solubility in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in water. For applications requiring precise solubility values, the provided detailed shake-flask protocol offers a robust and reliable method for experimental determination. By understanding these solubility characteristics and employing rigorous experimental techniques, researchers can optimize the use of this versatile building block in their synthetic and developmental endeavors.

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